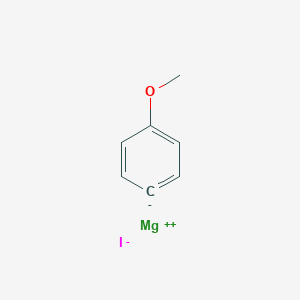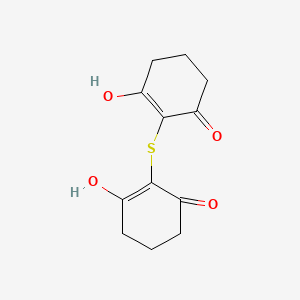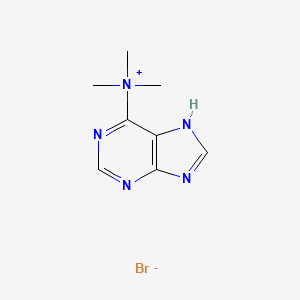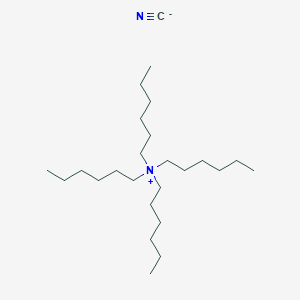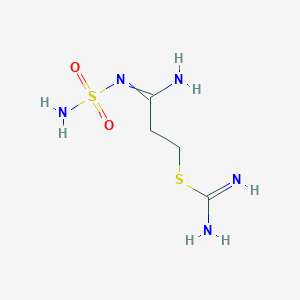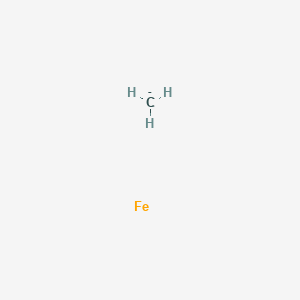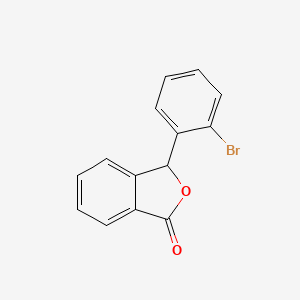
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate is an organic compound with the molecular formula C11H20O5. It is a derivative of pentenoic acid and contains both ethoxy and hydroxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is treated with sodium ethoxide in ethanol to form the enolate ion.
- The enolate ion then reacts with diethyl oxalate to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ethyl 4,4-diethoxy-3-oxopent-2-enoate.
Reduction: Formation of ethyl 4,4-diethoxy-3-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4,4-diethoxy-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its hydroxy and ethoxy groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be compared with similar compounds such as:
Ethyl 4,4-diethoxy-3-oxopentanoate: Similar structure but lacks the hydroxy group.
4,4-diethoxy-3-hydroxybutanal: Similar functional groups but different carbon chain length.
Ethyl 4-hydroxypent-2-enoate: Similar backbone but different substitution pattern.
Eigenschaften
CAS-Nummer |
112995-22-9 |
|---|---|
Molekularformel |
C11H20O5 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 4,4-diethoxy-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-5-14-10(13)8-9(12)11(4,15-6-2)16-7-3/h8,12H,5-7H2,1-4H3 |
InChI-Schlüssel |
YGWUFYAPTXPLBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(C)(OCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


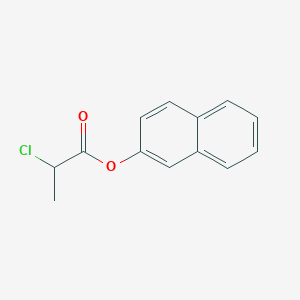
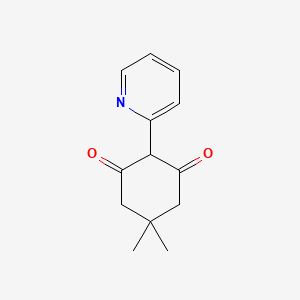
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
